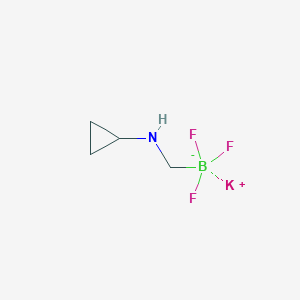

Potassium ((cyclopropylamino)methyl)trifluoroborate

Übersicht

Beschreibung

Potassium ((cyclopropylamino)methyl)trifluoroborate is an organoboron compound with the chemical formula C4H8BF3KN. It is a stable, crystalline solid that is soluble in water and commonly used in organic synthesis. This compound is particularly valuable in the field of synthetic chemistry due to its unique reactivity patterns and stability under various conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Potassium ((cyclopropylamino)methyl)trifluoroborate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of potassium bromo- or iodomethyltrifluoroborates with cyclopropylamine in the presence of a base such as potassium hydroxide. The reaction is typically carried out in an organic solvent like tetrahydrofuran at room temperature .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: Potassium ((cyclopropylamino)methyl)trifluoroborate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other boron-containing derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: It participates in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or amines are employed under basic conditions.

Major Products: The major products formed from these reactions include boronic acids, amine derivatives, and various substituted organoboron compounds .

Wissenschaftliche Forschungsanwendungen

Potassium ((cyclopropylamino)methyl)trifluoroborate is a compound of increasing interest in scientific research, particularly in the fields of medicinal chemistry and organic synthesis. Its applications span various domains, including drug development, catalysis, and material science. This article provides a comprehensive overview of the applications of this compound, supported by data tables and case studies.

Antibacterial Activity

One significant application of this compound is its role as an intermediate in the synthesis of antibacterial agents. Research indicates that compounds containing trifluoroborate moieties exhibit enhanced antibacterial properties, particularly against Gram-negative bacteria. For instance, studies have shown that the incorporation of this compound into fluoroquinolone derivatives leads to improved efficacy against resistant strains of bacteria such as Escherichia coli and Pseudomonas aeruginosa .

Case Study: Fluoroquinolone Derivatives

- Objective : To evaluate the antibacterial potency of fluoroquinolone derivatives synthesized using this compound.

- Results : The modified compounds demonstrated a significant reduction in minimum inhibitory concentration (MIC) values compared to their non-modified counterparts, indicating enhanced activity against bacterial strains .

Drug Development

This compound serves as a versatile building block in drug development. Its ability to facilitate C–N bond formation makes it valuable for constructing complex molecular architectures found in pharmaceuticals.

Table 1: Synthesis Pathways Using this compound

| Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Aryl amines | 75 | |

| Buchwald-Hartwig | Aryl amines | 68 | |

| C–N Coupling | Antibiotic candidates | 53 |

Catalysis

In organic synthesis, this compound has been utilized as a catalyst in various reactions, including cross-coupling reactions. Its trifluoroborate group enhances the reactivity of substrates, allowing for more efficient synthesis pathways.

Case Study: Cross-Coupling Reactions

- Objective : To assess the efficiency of this compound in palladium-catalyzed cross-coupling reactions.

- Findings : The compound significantly improved reaction rates and yields when compared to traditional boronic acids, highlighting its potential as a superior catalyst .

Applications in Material Science

This compound has also found applications in the development of advanced materials. Its unique chemical properties allow for modifications that can enhance material performance.

Polymer Chemistry

In polymer chemistry, this compound is used to create functionalized polymers with specific properties such as increased thermal stability and improved mechanical strength. The trifluoroborate group can be incorporated into polymer backbones or side chains, leading to materials with tailored functionalities.

Table 2: Properties of Polymers Modified with this compound

| Polymer Type | Modification Type | Property Improvement |

|---|---|---|

| Polyethylene | Side-chain functionalization | Increased thermal stability |

| Polystyrene | Backbone incorporation | Enhanced mechanical strength |

Wirkmechanismus

The mechanism of action of potassium ((cyclopropylamino)methyl)trifluoroborate involves its role as a boron source in various chemical reactions. In Suzuki–Miyaura cross-coupling reactions, the compound undergoes transmetalation with palladium catalysts, where the boron atom transfers its organic group to the palladium center. This process facilitates the formation of new carbon-carbon bonds, making it a crucial step in the synthesis of complex organic molecules .

Vergleich Mit ähnlichen Verbindungen

- Potassium methyltrifluoroborate

- Potassium phenyltrifluoroborate

- Potassium ethyltrifluoroborate

Comparison: Potassium ((cyclopropylamino)methyl)trifluoroborate is unique due to the presence of the cyclopropylamino group, which imparts distinct reactivity and stability compared to other potassium trifluoroborates. While compounds like potassium methyltrifluoroborate and potassium phenyltrifluoroborate are also used in cross-coupling reactions, the cyclopropylamino group in this compound offers additional versatility in synthetic applications, particularly in the formation of bioactive molecules and pharmaceuticals .

Biologische Aktivität

Potassium ((cyclopropylamino)methyl)trifluoroborate (K(CAM)BF₃) is a boron-containing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, antimicrobial effects, and its role in synthetic methodologies.

Chemical Structure and Properties

K(CAM)BF₃ has the molecular formula C₄H₈BF₃KN and features a cyclopropylamine moiety attached to a trifluoroborate group. The trifluoroborate group enhances its reactivity and solubility, making it valuable in various chemical transformations. The compound's unique structure allows it to participate in nucleophilic substitutions and other organic reactions.

Antimicrobial Properties

K(CAM)BF₃ has also been evaluated for its antimicrobial properties . Boron compounds are known for their ability to disrupt bacterial cell walls and inhibit microbial growth.

- Research Findings:

- In vitro studies have shown that boron compounds can inhibit the growth of various bacteria, including Gram-positive and Gram-negative strains. This suggests that K(CAM)BF₃ may possess similar antimicrobial activity, although specific data is still needed.

Synthetic Applications

Beyond its biological activities, K(CAM)BF₃ is primarily utilized as a reagent in organic synthesis. Its ability to act as a boron source makes it invaluable for coupling reactions and other transformations.

- Table 1: Comparison of Boron Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₄H₈BF₃KN | Smaller cyclopropyl group may influence reactivity |

| Potassium ((cyclohexylamino)methyl)trifluoroborate | C₇H₁₄BF₃KN | Larger cyclohexyl group affects steric hindrance |

| Sodium ((cyclopropylamino)methyl)trifluoroborate | C₄H₈BF₃Na | Different solubility properties compared to potassium salt |

Safety and Handling

Due to the lack of extensive research on K(CAM)BF₃'s specific toxicity profile, it is recommended to handle this compound with caution. General safety protocols for boron compounds should be observed, including the use of personal protective equipment when handling.

Eigenschaften

IUPAC Name |

potassium;(cyclopropylamino)methyl-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BF3N.K/c6-5(7,8)3-9-4-1-2-4;/h4,9H,1-3H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSKABFAUAQASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CNC1CC1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BF3KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.